Phenylthiourea
Overview
Description
Phenylthiourea, also known as Phenylthiocarbamide or PTU, is an organosulfur thiourea containing a phenyl ring . It has the unusual property of either tasting very bitter or being virtually tasteless, depending on the genetic makeup of the taster .
Synthesis Analysis
Phenylthiourea can be synthesized through a simple condensation between available building blocks such as amines and carbon disulfide in an aqueous medium . This method is also useful in substituted 2-mercapto imidazole heterocycles . The products are purified through precipitation, which involves changing the pH value, followed by recrystallization .Molecular Structure Analysis
Phenylthiourea has a chemical formula of C7H8N2S . It contains a total of 18 bonds, including 10 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 urea (-thio) derivative .Chemical Reactions Analysis
Phenylthiourea has been found to have antimicrobial activities comparable to and in some cases greater than those of equimolar quantities of standard drugs . It also has antioxidant properties .Physical And Chemical Properties Analysis
Phenylthiourea is a white to slightly yellow powder with a density of 1.294 g/cm³ . It is soluble in boiling water . Its melting point ranges from 145 to 150°C .Scientific Research Applications
Genetics and Developmental Biology
PTU in Zebrafish Pigmentation Studies: PTU is widely used in developmental biology, particularly in studies involving zebrafish. It inhibits the enzyme tyrosinase, which is crucial for melanin production. By adding PTU to the water where zebrafish embryos develop, researchers can prevent pigmentation, resulting in transparent fish. This transparency allows for easier observation of internal structures and processes, such as organ development and disease progression .
Medical Research
PTU as an Enzyme Inhibitor: In medical research, PTU has been identified as a potent inhibitor of various enzymes. For instance, it shows inhibitory effects on aldose reductase, α-amylase, and α-glycosidase, which are related to diabetes mellitus. These enzymes play roles in glucose metabolism and their inhibition can help manage high blood sugar levels. PTU derivatives have been synthesized and studied for their potential as therapeutic agents in treating diabetes-related complications .
Pharmacology
PTU in Drug Sensitivity Testing: Historically, PTU was used in paternity testing before the advent of DNA testing due to its ability to cause differential taste sensitivity. This property has also been explored in pharmacogenetics to understand individual variations in drug metabolism and response. The compound’s interaction with various metabolic pathways suggests potential applications in personalized medicine .
Antioxidant Research
PTU Derivatives as Antioxidants: Research has been conducted to evaluate the antioxidant activity of PTU derivatives. These studies involve experimental and computational methods to measure the compound’s ability to scavenge free radicals. Antioxidants are crucial in preventing oxidative stress, which can lead to chronic diseases. PTU’s effectiveness in this area could lead to the development of new antioxidant therapies .
Chemical Synthesis
PTU in Heterocyclic Compound Formation: PTU serves as a building block in the synthesis of heterocyclic compounds, which are a significant class of chemicals with various applications, including pharmaceuticals. Its reactivity with different catalysts and aldehydes has been explored to create novel compounds with potential bioactivity. The versatility of PTU in chemical synthesis highlights its importance in the development of new drugs and materials .
Antimicrobial Studies
PTU as an Antimicrobial Agent: The antimicrobial properties of PTU have been investigated, particularly its activity against various bacteria and fungi. Studies suggest that PTU and its derivatives could be used to develop new antimicrobial agents, which are increasingly important due to the rise of antibiotic-resistant strains .
Molecular Docking and Drug Design
PTU in Computational Drug Discovery: PTU derivatives have been utilized in computational studies for drug design. Molecular docking simulations help predict how these compounds interact with target enzymes or receptors. This application is crucial in the early stages of drug discovery, allowing for the rapid screening of potential drug candidates .
Environmental Science
PTU in Environmental Toxicology: In environmental toxicology, PTU can be used to study the effects of chemical exposure on wildlife. Its impact on enzyme activity and gene expression in aquatic organisms provides insights into the ecological consequences of pollutants. This research is essential for environmental protection and the assessment of chemical safety .
Safety and Hazards
Future Directions
Phenylthiourea and its derivatives have attracted interest due to their excellent combination of properties such as high corrosion resistance, anti-viral activity, strong hydrogen bonding, and inhibition of bacterial adhesion to the submergible surface within the aqueous system . Future research could focus on further exploring these properties and potential applications.
Mechanism of Action
Target of Action
Phenylthiourea, also known as N-Phenylthiourea, primarily targets the enzyme phenoloxidase . Phenoloxidase is a key enzyme involved in melanization, a process that leads to the formation of melanin, a natural polymer widespread in living organisms .
Mode of Action
Phenylthiourea acts as a competitive inhibitor of phenoloxidase . This means it competes with the substrate for the active site of the enzyme, thereby reducing the rate of the reaction. The inhibition constant of Phenylthiourea was estimated as 0.21 ± 0.09 μM, indicating a strong binding affinity to the enzyme .
Biochemical Pathways
The primary biochemical pathway affected by Phenylthiourea is the melanization process . Phenoloxidase, the enzyme inhibited by Phenylthiourea, catalyzes the initial steps of melanization, specifically the oxidation of monophenols and ortho-diphenols into ortho-quinones . These quinones then undergo spontaneous intramolecular cyclization to yield indoles, which subsequently polymerize into melanin .
Result of Action
The primary result of Phenylthiourea’s action is the inhibition of melanin formation . By competitively inhibiting phenoloxidase, Phenylthiourea reduces the production of melanin, which can have various effects depending on the organism and context. For example, excessive melanin production is related to the development of certain diseases such as human melanoma .
Action Environment
The efficacy and stability of Phenylthiourea can be influenced by various environmental factors. For instance, in the context of corrosion inhibition, the performance of Phenylthiourea varies significantly between acidic and salt environments
properties
IUPAC Name |
phenylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2S/c8-7(10)9-6-4-2-1-3-5-6/h1-5H,(H3,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FULZLIGZKMKICU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2S | |
Record name | PHENYLTHIOUREA | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5123 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9021134 | |
Record name | 1-Phenyl-2-thiourea | |
Source | EPA DSSTox | |
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Molecular Weight |
152.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Needle-like crystals. Used in the manufacture of rodenticides and in medical genetics. (EPA, 1998), Solid; [Merck Index] White or light brown powder; [Alfa Aesar MSDS] | |
Record name | PHENYLTHIOUREA | |
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Record name | 1-Phenyl-2-thiourea | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), In water, 2.47X10+3 mg/L at 25 °C, Soluble in 400 parts cold water, 17 parts boiling water, Soluble in ethanol and sodium hydroxide | |
Record name | PHENYLTHIOUREA | |
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Record name | 1-PHENYL-2-THIOUREA | |
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Density |
1.3 (EPA, 1998) - Denser than water; will sink, 1.3 | |
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Record name | 1-PHENYL-2-THIOUREA | |
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Vapor Pressure |
0.00209 [mmHg] | |
Record name | 1-Phenyl-2-thiourea | |
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Mechanism of Action |
Thyroid hormone (T4) can be detected in thyroid follicles in wild-type zebrafish larvae from 3 days of development, when the thyroid has differentiated. In contrast, embryos or larvae treated with goitrogens (substances such as methimazole, potassium percholorate, and 6-n-propyl-2-thiouracil) are devoid of thyroid hormone immunoreactivity. Phenythiourea (PTurea; also commonly known as PTU) is widely used in zebrafish research to suppress pigmentation in developing embryos/fry. PTurea contains a thiocarbamide group that is responsible for goitrogenic activity in methimazole and 6-n-propyl-2-thiouracil. In the present study, /this research/ shows that commonly used doses of 0.003% PTurea abolish T4 immunoreactivity of the thyroid follicles of zebrafish larvae. As development of the thyroid gland is not affected, these data suggest that PTurea blocks thyroid hormone production. Like other goitrogens, PTurea causes delayed hatching, retardation and malformation of embryos or larvae with increasing doses. At doses of 0.003% PTurea, however, toxic side effects seem to be at a minimum, and the maternal contribution of the hormone might compensate for compromised thyroid function during the first days of development., The ability or inability to taste the compound phenylthiocarbamide (PTC) is a classic inherited trait in humans and has been the subject of genetic and anthropological studies for over 70 years. This trait has also been shown to correlate with a number of dietary preferences and thus may have important implications for human health. The recent identification of the gene that underlies this phenotype has produced several surprising findings. This gene is a member of the T2R family of bitter taste receptor genes. It exists in seven different allelic forms, although only two of these, designated the major taster and major non-taster forms, exist at high frequency outside sub-Saharan Africa. The non-taster allele resides on a small chromosomal region identical by descent, indicating that non-tasters are descended from an ancient founder individual, and consistent with an origin of the non-taster allele preceding the emergence of modern humans out of Africa. The two major forms differ from each other at three amino acid positions, and both alleles have been maintained at high frequency by balancing natural selection, suggesting that the non-taster allele serves some function. We hypothesize that this function is to serve as a receptor for another, as yet unidentified toxic bitter substance. At least some of the remaining five haplotypes appear to confer intermediate sensitivity to PTC, suggesting future detailed studies of the relationships between receptor structure and taste function., Humans' bitter taste perception is mediated by the hTAS2R subfamily of the G protein-coupled membrane receptors (GPCRs). Structural information on these receptors is currently limited. Here we identify residues involved in the binding of phenylthiocarbamide (PTC) and in receptor activation in one of the most widely studied hTAS2Rs (hTAS2R38) by means of structural bioinformatics and molecular docking. The predictions are validated by site-directed mutagenesis experiments that involve specific residues located in the putative binding site and trans-membrane (TM) helices 6 and 7 putatively involved in receptor activation. Based on our measurements, we suggest that (i) residue N103 participates actively in PTC binding, in line with previous computational studies. (ii) W99, M100 and S259 contribute to define the size and shape of the binding cavity. (iii) W99 and M100, along with F255 and V296, play a key role for receptor activation, providing insights on bitter taste receptor activation not emerging from the previously reported computational models. | |
Record name | 1-PHENYL-2-THIOUREA | |
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Product Name |
Phenylthiourea | |
Color/Form |
Needles from water; prisms from alcohol, Needles | |
CAS RN |
103-85-5 | |
Record name | PHENYLTHIOUREA | |
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Record name | Phenylthiourea | |
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Record name | 1-Phenyl-2-thiourea | |
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Record name | N-phenylthiourea | |
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Record name | Thiourea, N-phenyl- | |
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Record name | PHENYLTHIOUREA | |
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Melting Point |
298.4 °F (EPA, 1998), 154 °C | |
Record name | PHENYLTHIOUREA | |
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Record name | 1-PHENYL-2-THIOUREA | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Q & A
A: The molecular formula of Phenylthiourea is C7H8N2S, and its molecular weight is 152.22 g/mol. []
A: Phenylthiourea exhibits characteristic peaks in various spectroscopic analyses. For instance, in infrared (IR) spectroscopy, it shows distinct peaks for N-H, C=S, and aromatic C-H stretches. [, , , , ] Additionally, in nuclear magnetic resonance (NMR) spectroscopy, both proton (1H) and carbon (13C) NMR spectra provide insights into the compound's structure. [, , , , ]
A: Phenylthiourea and its derivatives have been investigated for their corrosion inhibition properties, particularly for carbon steel in acidic environments. They act as mixed-type inhibitors, affecting both anodic and cathodic reactions involved in the corrosion process. [] The inhibition efficiency is influenced by factors like concentration, temperature, and the presence of other ions in the solution. []
A: While Phenylthiourea is generally stable under ambient conditions, its stability can be affected by factors like temperature, pH, and exposure to light. [] Further research is needed to comprehensively understand its stability profile under diverse conditions relevant to specific applications.
A: While Phenylthiourea itself might not possess strong catalytic properties, it can be modified to create ligands that coordinate with metal ions, forming complexes with catalytic applications. [] These metal complexes, often involving copper or nickel, can catalyze various organic reactions. []
A: Computational chemistry plays a crucial role in understanding the properties and behavior of Phenylthiourea. Techniques like density functional theory (DFT) calculations provide insights into electronic structure, molecular geometry, and reactivity. [] These calculations help in predicting various properties, including spectroscopic features, interactions with other molecules, and potential biological activities. []
A: QSAR models, which correlate molecular structure with biological activity, have been developed for Phenylthiourea derivatives. These models help in understanding how structural modifications, like the introduction of specific substituents, influence the compound's activity, potency, and selectivity towards specific targets. []
A: The biological activity of Phenylthiourea can be significantly altered by modifying its structure. For instance, introducing electron-donating or electron-withdrawing groups on the phenyl ring can influence its interactions with target molecules, affecting its potency and selectivity. [, , , ] The position of these substituents on the phenyl ring also plays a role in determining the activity. [, , , ] Furthermore, replacing the phenyl group with other aromatic or aliphatic groups can drastically change its pharmacological profile. [, ]
ANone: As with any chemical substance, appropriate safety precautions should be taken when handling Phenylthiourea. It is essential to consult the material safety data sheet (MSDS) for information regarding its safe handling, storage, and disposal. Additionally, researchers should adhere to all relevant SHE regulations and guidelines applicable to their specific work environment.
ANone: Specific data on the ADME profile of Phenylthiourea is limited in the provided research. Further studies are needed to determine its pharmacokinetic properties, which are crucial for understanding its behavior in vivo.
A: Yes, Phenylthiourea derivatives have shown promising anticancer activities in various studies. For instance, N-(4-methoxy)-benzoyl-N'-phenylthiourea and N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea exhibited cytotoxic activity against MCF-7 breast cancer cells in vitro. [, ] Additionally, other derivatives have shown promising results against breast, cervical, and liver cancer cell lines. [, , ]
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